molecular formula C17H26N2O2 B8634163 N-(1-Boc-piperidin-3-ylmethyl)aniline

N-(1-Boc-piperidin-3-ylmethyl)aniline

Katalognummer: B8634163
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: JEUCWMDCCRRHNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Boc-piperidin-3-ylmethyl)aniline is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a common structural motif in pharmaceuticals, which is protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group. The aniline moiety attached via a methylene linker to the 3-position of the piperidine ring provides a versatile handle for further synthetic elaboration . This compound is structurally related to derivatives investigated as potential ligands for central nervous system targets . Piperidine-based scaffolds are frequently explored in the development of compounds that target neurotransmitter transporters and receptors . The Boc-protected amine ensures stability during synthetic sequences and can be readily deprotected under mild acidic conditions to reveal a secondary amine, which is a valuable intermediate for constructing more complex molecules. As a research chemical, this product is intended for laboratory use by qualified professionals. It is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

tert-butyl 3-(anilinomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-8-14(13-19)12-18-15-9-5-4-6-10-15/h4-6,9-10,14,18H,7-8,11-13H2,1-3H3

InChI-Schlüssel

JEUCWMDCCRRHNJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(1-Boc-azetidine-3-ylmethyl)aniline

  • Structural Differences : Replaces the six-membered piperidine ring with a four-membered azetidine.
  • Solubility/Stability : Reduced solubility compared to the piperidine analog due to lower polarity; azetidine’s strain may reduce thermal stability .
  • Applications : Less common in synthesis due to azetidine’s synthetic complexity and instability.

N-(3-Nitrobenzyl)aniline

  • Structural Differences : Features a nitro-substituted benzyl group instead of the Boc-piperidine.
  • Electronic Effects : The nitro group strongly deactivates the aniline ring, reducing electrophilic substitution reactivity.
  • Solubility/Stability : Lower solubility in polar solvents due to the nitro group’s electron-withdrawing nature; moderate stability under basic conditions .
  • Reactivity : Nitro groups can be reduced to amines, offering a route to diversely functionalized anilines .

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline

  • Structural Differences : Incorporates a benzimidazole ring instead of Boc-piperidine.
  • Electronic Effects : The aromatic benzimidazole enhances π-π stacking interactions but reduces nucleophilicity of the aniline.
  • Solubility/Stability : Lower solubility in aqueous media due to hydrophobicity; high thermal stability from the fused aromatic system .
  • Applications : Used in materials science for coordination polymers due to its rigid structure .

N-((1E,3E)-3-(Phenylimino)prop-1-en-1-yl)aniline Hydrochloride

  • Structural Differences : Contains a conjugated imine-propenyl linker.
  • Electronic Effects : Extended conjugation results in red-shifted UV-Vis absorption; the imine group is prone to hydrolysis.
  • Solubility/Stability : High water solubility as a hydrochloride salt; unstable in neutral or alkaline conditions .
  • Reactivity : The imine group participates in cycloaddition reactions, useful in heterocyclic synthesis .

5-Nitro-2-(Piperidin-1-yl)aniline

  • Structural Differences : Nitro and piperidine groups are directly attached to the aniline ring.
  • Electronic Effects : Nitro deactivates the ring, while piperidine’s electron-donating nature creates regioselective reactivity.
  • Solubility/Stability : Moderate solubility in organic solvents; stable under inert conditions .
  • Applications : Intermediate in agrochemical synthesis, leveraging nitro reduction pathways .

Data Table: Key Properties of N-(1-Boc-piperidin-3-ylmethyl)aniline and Analogues

Compound Molecular Weight Key Functional Groups Solubility Stability Notable Reactivity
N-(1-Boc-piperidin-3-ylmethyl)aniline ~318.4 g/mol Boc, piperidine, aniline Moderate (DCM/THF) High (neutral pH) Boc deprotection (acid)
N-(1-Boc-azetidine-3-ylmethyl)aniline ~290.3 g/mol Boc, azetidine, aniline Low (DCM) Moderate Strain-driven ring-opening
N-(3-Nitrobenzyl)aniline ~228.2 g/mol Nitrobenzyl, aniline Low (EtOAc) Moderate Nitro reduction
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline ~267.3 g/mol Benzimidazole, aniline Low (DMF) High Coordination chemistry
N-((1E,3E)-3-(Phenylimino)propenyl)aniline HCl 258.7 g/mol Imine, hydrochloride High (H2O) Low (alkaline) Hydrolysis

Vorbereitungsmethoden

Methodology

Reductive amination is a widely adopted route for synthesizing N-(1-Boc-piperidin-3-ylmethyl)aniline. The process involves reacting N-Boc-3-piperidone with aniline in the presence of reducing agents. Key steps include:

  • Synthesis of N-Boc-3-piperidone : Prepared via Oppenauer oxidation of N-Boc-3-hydroxypiperidine using ketones (e.g., cyclohexanone) and aluminum isopropoxide.

  • Reductive Amination : N-Boc-3-piperidone reacts with aniline under hydrogenation or borohydride-mediated conditions.

Experimental Data

Parameter Conditions Yield Source
Reducing AgentSodium triacetoxyborohydride (STAB)85–90%
SolventDichloromethane or toluene
Temperature20–25°C
CatalystNone (STAB-mediated)

Mechanistic Insight : The reaction proceeds via imine formation, followed by hydride transfer from STAB to yield the secondary amine.

Alkylation of N-Boc-3-Hydroxypiperidine with Aniline Derivatives

Methodology

This two-step approach involves:

  • Boc Protection : Piperidine-3-methanol is protected with di-tert-butyl dicarbonate (Boc₂O) in ethanol.

  • Mitsunobu Reaction : N-Boc-3-hydroxypiperidine reacts with aniline derivatives using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Experimental Data

Parameter Conditions Yield Source
Boc ProtectionBoc₂O, EtOH, 0°C → RT94%
Mitsunobu ReactionPPh₃, DEAD, THF, 0°C → RT78%

Limitations : Requires anhydrous conditions and stoichiometric phosphine reagents, increasing costs.

Nucleophilic Substitution of N-Boc-3-(Bromomethyl)piperidine

Methodology

A halide intermediate is generated for coupling with aniline:

  • Bromination : N-Boc-3-hydroxypiperidine is treated with PBr₃ or CBr₄ to form N-Boc-3-(bromomethyl)piperidine.

  • SN2 Reaction : The bromide reacts with aniline in DMF or THF with a base (e.g., K₂CO₃).

Experimental Data

Parameter Conditions Yield Source
BrominationPBr₃, CH₂Cl₂, 0°C → RT88%
Nucleophilic SubstitutionAniline, K₂CO₃, DMF, 80°C72%

Advantages : Scalable for industrial production but requires hazardous brominating agents.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Cost Scalability Environmental Impact
Reductive Amination85–90%ModerateHighLow (no heavy metals)
Mitsunobu Reaction78%HighModerateHigh (phosphine waste)
Nucleophilic Substitution72%LowHighModerate (bromide waste)

Recent Innovations

  • Solvent-Free Boc Deprotection : Utilizes HCl gas generated in situ from NaCl and H₂SO₄, reducing solvent waste.

  • One-Pot Reductive Amination : Combines Boc deprotection and amination using TMSOTf (trimethylsilyl triflate) for hindered amines .

Q & A

Q. What are the common synthetic routes for preparing N-(1-Boc-piperidin-3-ylmethyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of aniline with a Boc-protected piperidine derivative. For example, Boc-protected intermediates (e.g., 1-N-Boc-piperidine derivatives) can undergo nucleophilic substitution with aniline derivatives under basic conditions. Optimization includes using catalysts like palladium for cross-coupling reactions, controlling temperature (60–80°C), and selecting polar aprotic solvents (e.g., DMF or THF) to enhance yield . Purification via column chromatography or recrystallization ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing N-(1-Boc-piperidin-3-ylmethyl)aniline, and what key spectral features should researchers look for?

  • Methodological Answer :
  • NMR : Analyze <sup>1</sup>H NMR for Boc-group tert-butyl protons (~1.4 ppm) and piperidine methylene protons (2.5–3.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~155 ppm .
  • IR : Look for Boc-group C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns using ESI-MS or GC-MS .

Q. How can researchers ensure the stability of N-(1-Boc-piperidin-3-ylmethyl)aniline during storage and experimental use?

  • Methodological Answer : Store the compound under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Monitor moisture sensitivity using Karl Fischer titration. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours) .

Advanced Research Questions

Q. How does the Boc protecting group influence the reactivity of the piperidine ring in N-(1-Boc-piperidin-3-ylmethyl)aniline during subsequent functionalization reactions?

  • Methodological Answer : The Boc group sterically shields the piperidine nitrogen, directing electrophilic attacks to the aniline moiety. Deprotection (e.g., using TFA in DCM) regenerates the free amine for further reactions. Computational studies (DFT) can model electronic effects, showing reduced nucleophilicity at the piperidine N by ~30% compared to unprotected analogs .

Q. What strategies can resolve contradictions in reported biological activities of N-(1-Boc-piperidin-3-ylmethyl)aniline derivatives across studies?

  • Methodological Answer :
  • Comparative Assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, incubation time).
  • Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., solvent effects, purity >95% via HPLC ).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Boc with Cbz) to isolate bioactive moieties .

Q. In designing derivatives for receptor binding studies, what computational modeling approaches best predict interaction efficacy?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Focus on π-π stacking between the aniline ring and aromatic residues .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can researchers address conflicting data on the compound’s stability under oxidative conditions?

  • Methodological Answer : Perform controlled oxidation experiments using H2O2 or mCPBA, monitoring degradation via LC-MS. Compare results with computational predictions (e.g., bond dissociation energy calculations using Gaussian09). Stabilizers like BHT (0.1% w/w) can mitigate oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.